molecular formula C12H16N2O5S B486128 4-Acetamidophenyl morpholine-4-sulfonate CAS No. 825607-53-2

4-Acetamidophenyl morpholine-4-sulfonate

Cat. No.: B486128
CAS No.: 825607-53-2
M. Wt: 300.33g/mol
InChI Key: IVJIMDJSBUACFH-UHFFFAOYSA-N
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Description

4-Acetamidophenyl morpholine-4-sulfonate is a chemical compound that features a morpholine ring attached to a sulfonate group and an acetamidophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidophenyl morpholine-4-sulfonate typically involves the reaction of 4-acetamidophenol with morpholine-4-sulfonyl chloride under basic conditions. The reaction is carried out in a suitable solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidophenyl morpholine-4-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

4-Acetamidophenyl morpholine-4-sulfonate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetamidophenyl morpholine-4-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. In biological systems, it can modulate signaling pathways and affect cellular processes .

Comparison with Similar Compounds

Similar Compounds

    4-Acetamidophenyl sulfonate: Lacks the morpholine ring, which may affect its reactivity and biological activity.

    Morpholine-4-sulfonate: Lacks the acetamidophenyl group, which may influence its chemical properties and applications.

Uniqueness

4-Acetamidophenyl morpholine-4-sulfonate is unique due to the presence of both the acetamidophenyl and morpholine-4-sulfonate groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

(4-acetamidophenyl) morpholine-4-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O5S/c1-10(15)13-11-2-4-12(5-3-11)19-20(16,17)14-6-8-18-9-7-14/h2-5H,6-9H2,1H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVJIMDJSBUACFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OS(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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